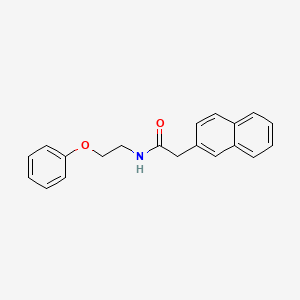![molecular formula C15H11N3OS B7481077 N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in a wide range of tissues and plays a key role in various physiological processes, including osmoregulation, thermoregulation, and pain sensation. The discovery of GSK1016790A has led to significant advances in the understanding of TRPV4 function and its potential therapeutic applications.
作用机制
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide acts as an agonist of TRPV4, binding to the channel and inducing its activation. TRPV4 activation leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. The precise mechanism by which N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide activates TRPV4 is still not fully understood, but studies suggest that it may involve conformational changes in the channel protein.
Biochemical and Physiological Effects
The activation of TRPV4 by N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TRPV4 activation by N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide can lead to the release of inflammatory mediators, such as cytokines and chemokines, from immune cells. In vivo studies have shown that N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide can induce pain behavior in rodents, suggesting a potential role in pain sensation. N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has also been shown to modulate the activity of other ion channels, such as the voltage-gated potassium channel Kv1.3.
实验室实验的优点和局限性
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for TRPV4. It is also commercially available from various chemical suppliers, making it easily accessible to researchers. However, N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has some limitations, including its potential off-target effects on other ion channels and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide and TRPV4. One area of interest is the role of TRPV4 in various disease states, such as osteoarthritis and bronchial asthma. N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has also been shown to have potential as a therapeutic agent for the treatment of pain and inflammation. Future studies may focus on optimizing the pharmacokinetic and pharmacodynamic properties of N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide for these applications. Additionally, further research is needed to fully understand the mechanism of TRPV4 activation by N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide and to identify potential novel ligands for the channel.
合成方法
The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide involves several steps, including the preparation of the key intermediate 4-(4-chloro-3-fluorophenyl)pyridine-2-carboxylic acid, which is then coupled with 2-aminothiazole to form the desired product. The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been described in detail in several publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been widely used as a research tool to investigate the function of TRPV4 in various physiological and pathological conditions. Studies have shown that N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide can activate TRPV4 in a dose-dependent manner, leading to increased intracellular calcium levels and downstream signaling pathways. N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been used to study the role of TRPV4 in various processes, including mechanotransduction, inflammation, and pain sensation.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-5-7-16-8-6-11)18-13-3-1-12(2-4-13)15-17-9-10-20-15/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXUIZHBAQFGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)



![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)


![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)